2,3-Dihydro-1,5-benzothiazepin-4(5H)-one
Overview
Description
2,3-Dihydro-1,5-benzothiazepin-4(5H)-one is a heterocyclic compound that has garnered interest due to its potential biological activities and its role as a key intermediate in the synthesis of various pharmacologically active agents. The structure of this compound includes a benzothiazepine skeleton, which is a fused ring system combining benzene and thiazepine moieties.
Synthesis Analysis
The synthesis of 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones has been approached through various methods. One novel synthesis involves nucleophilic additions of alpha-mercaptoalkanoate esters and beta-mercaptoalkanoate acids to benzoquinone diimines, followed by cyclization, yielding high-yielding products . Another approach includes a 3-step methodology involving an Ugi-4CR followed by S-trityl deprotection and an intramolecular Ullmann condensation, which has been used to construct dipeptide scaffolds . Microwave synthesis has also been employed to achieve diastereoselective synthesis of the compound, with the influence of solvent and power output being crucial for controlling diastereoselectivity . Additionally, the Ugi reaction has been utilized for a facile synthesis of related benzothiazepinones .
Molecular Structure Analysis
The molecular structure of 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones has been elucidated through various spectroscopic techniques, including NMR and X-ray crystallography. Conformational studies have shown that the lowest energy conformers of these compounds stabilize gamma- and beta-turn structures, which could be relevant to their biological activity . The X-ray data have also been used to confirm the structures of synthesized compounds .
Chemical Reactions Analysis
The chemical reactivity of 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones has been explored in several studies. For instance, reactions with the Vilsmeier reagent and DMFDMA have been investigated to understand the regioselectivity of interactions with isomeric benzothiazepinone derivatives . The synthesis of new derivatives through cyclocondensation reactions has also been reported, demonstrating the versatility of this heterocyclic core .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones vary depending on the substituents on the benzothiazepine skeleton. These compounds have been synthesized with various substituents, including alkyl, alkoxy, alkylthio, and amino groups, which influence their vasodilating, antihypertensive, and platelet aggregation-inhibitory activities . The antiarrhythmic activity of certain derivatives has also been evaluated, with some showing potent effects in primary screening systems . The synthesis methods developed for these compounds provide access to multiple diversity points, allowing for the exploration of their physical and chemical properties in relation to their biological activities .
Scientific Research Applications
Organic Chemistry
- Application : “2,3-Dihydro-1,5-benzothiazepin-4(5H)-one” has been used in the synthesis of novel organic compounds .
- Methods of Application : The compound was used in the synthesis of 2H-1,4-benzothiazin-3(4H)-ones and other related compounds . The specific experimental procedures and technical details are not available in the source.
- Results or Outcomes : The synthesis resulted in the creation of novel organic compounds, expanding the range of substances that can be produced using “2,3-Dihydro-1,5-benzothiazepin-4(5H)-one” as a base .
Medicinal Chemistry
- Application : “2,3-Dihydro-1,5-benzothiazepin-4(5H)-one” has been used in the synthesis of compounds with potential medicinal properties .
- Methods of Application : The compound was used in the synthesis of 2-aryl-2,3-dihydro-3-piperazinylmethyl-1,5-benzothiazepin-4(5H)-ones and related compounds . The specific experimental procedures and technical details are not available in the source.
- Results or Outcomes : The synthesis resulted in the creation of compounds with potential medicinal properties .
Synthesis of Aurones
- Application : “2,3-Dihydro-1,5-benzothiazepin-4(5H)-one” has been used in the synthesis of aurones .
- Methods of Application : The compound was used in the synthesis of 2-benzylidene-1-benzofuran-3-ones . The specific experimental procedures and technical details are not available in the source.
- Results or Outcomes : The synthesis resulted in the creation of aurones, which are a class of bioactive heterocycles belonging to the flavonoid family . Preliminary bioassay shows that most of these compounds have good trypanocidal activity against Trypanosoma cruzi at 10 μg/mL .
Combinatorial Chemistry
- Application : “2,3-Dihydro-1,5-benzothiazepin-4(5H)-one” has been used in combinatorial chemistry .
- Methods of Application : The compound was used in the solution-phase parallel synthesis . The specific experimental procedures and technical details are not available in the source.
- Results or Outcomes : The synthesis resulted in the creation of a variety of compounds, demonstrating the versatility of “2,3-Dihydro-1,5-benzothiazepin-4(5H)-one” in combinatorial chemistry .
Synthesis of Trypanocidal Compounds
- Application : “2,3-Dihydro-1,5-benzothiazepin-4(5H)-one” has been used in the synthesis of trypanocidal compounds .
- Methods of Application : The compound was used in the synthesis of 2-(substituted benzylidene)-5,7-dibromo-6-hydroxy-1-benzofuran-3(2H)-ones . The specific experimental procedures and technical details are not available in the source.
- Results or Outcomes : Preliminary bioassay shows that most of these compounds have good trypanocidal activity against Trypanosoma cruzi at 10 μg/mL . Few compounds are equally potent to the standard drugs Benznidazole and Nifurtimox .
Synthesis of Piperazinylmethyl Compounds
- Application : “2,3-Dihydro-1,5-benzothiazepin-4(5H)-one” has been used in the synthesis of piperazinylmethyl compounds .
- Methods of Application : The compound was used in the synthesis of 2-aryl-2,3-dihydro-3-piperazinylmethyl-1,5-benzothiazepin-4(5H)-ones . The specific experimental procedures and technical details are not available in the source.
- Results or Outcomes : The synthesis resulted in the creation of a series of trans- and cis-2-aryl-2,3-dihydro-3-piperazinylmethyl-1,5-benzothiazepin-4(5H)-ones .
Safety And Hazards
properties
IUPAC Name |
3,5-dihydro-2H-1,5-benzothiazepin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c11-9-5-6-12-8-4-2-1-3-7(8)10-9/h1-4H,5-6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUDPFLTWOKTKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=CC=CC=C2NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80201619 | |
Record name | 1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80201619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1,5-benzothiazepin-4(5H)-one | |
CAS RN |
53454-43-6 | |
Record name | 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53454-43-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053454436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 53454-43-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75690 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80201619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-DIHYDRO-1,5-BENZOTHIAZEPIN-4(5H)-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1BZY09GXA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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